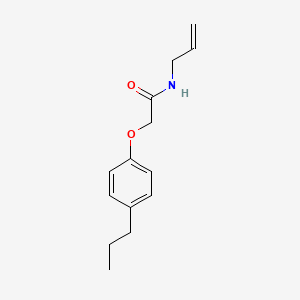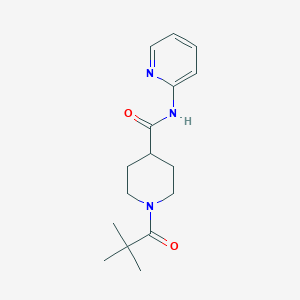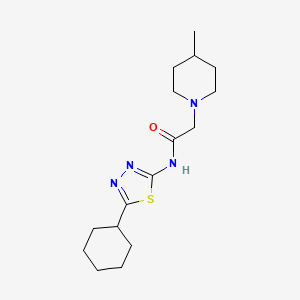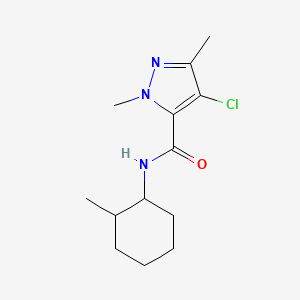
N-allyl-2-(4-propylphenoxy)acetamide
Vue d'ensemble
Description
N-allyl-2-(4-propylphenoxy)acetamide is a chemical compound that belongs to the family of amides. It is also known as GW0742 and is widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-allyl-2-(4-propylphenoxy)acetamide activates PPARδ by binding to its ligand-binding domain. This leads to the recruitment of co-activators and the subsequent transcriptional activation of target genes. The downstream effects of PPARδ activation include increased fatty acid oxidation, enhanced glucose uptake, and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes and increases the expression of genes involved in lipid metabolism. In myocytes, it enhances glucose uptake and improves insulin sensitivity. In macrophages, it reduces the production of pro-inflammatory cytokines and enhances the phagocytic activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2-(4-propylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective agonist of PPARδ, which allows for the specific activation of this receptor without affecting other PPAR isoforms. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations as well. It has low aqueous solubility, which can limit its bioavailability and require the use of organic solvents. It also has a short half-life, which can affect its pharmacokinetics and require frequent dosing.
Orientations Futures
N-allyl-2-(4-propylphenoxy)acetamide has potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Future research can focus on the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. It can also investigate the role of PPARδ activation in different cell types and animal models to better understand its mechanism of action and potential therapeutic benefits. Additionally, future research can explore the combination of this compound with other drugs to enhance its efficacy and reduce its side effects.
Applications De Recherche Scientifique
N-allyl-2-(4-propylphenoxy)acetamide is widely used in scientific research for its potential therapeutic applications. It is a potent agonist of peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. This compound has been shown to activate PPARδ in various cell types, including adipocytes, myocytes, and macrophages.
Propriétés
IUPAC Name |
N-prop-2-enyl-2-(4-propylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-5-12-6-8-13(9-7-12)17-11-14(16)15-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFCUFIPBQCMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 2-[({[4-(4-chlorophenoxy)butanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4768452.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4768455.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4768474.png)
![2-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4768478.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4768484.png)
![7-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4768491.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4768498.png)
![methyl 3-({[4-(2-methylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4768509.png)
